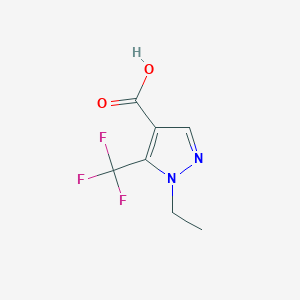

1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

説明

1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHFNO

- CAS Number : 1235439-80-1

- Molecular Weight : 192.14 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Several studies have highlighted the following findings:

- Mechanism of Action : Pyrazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Case Studies :

- A study demonstrated that compounds with the pyrazole scaffold showed significant antiproliferative activity against lung, colorectal, and prostate cancers .

- Another investigation noted that the incorporation of trifluoromethyl groups enhanced the anticancer efficacy of pyrazole derivatives, suggesting a structure-activity relationship that favors increased potency against tumor cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of COX Enzymes : Several pyrazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds exhibiting high selectivity for COX-2 over COX-1 are particularly desirable due to reduced gastrointestinal side effects .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound A | 71% | >189 |

| Compound B | 62% | >200 |

Antimicrobial Activity

Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties:

- Broad-spectrum Activity : Research indicates that certain pyrazole compounds show activity against various bacterial strains, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of this compound:

- Metabolic Stability : Studies have shown that modifications on the pyrazole ring can enhance metabolic stability while maintaining biological activity. For example, compounds with polar functionalities exhibited improved solubility and metabolic profiles .

| Parameter | Value |

|---|---|

| Aqueous Solubility | Moderate |

| Metabolic Stability (CL int) | Variable |

Safety Profile

Preliminary toxicity assessments indicate that certain derivatives exhibit low acute toxicity in animal models, with lethal doses exceeding 2000 mg/kg for some compounds. This suggests a favorable safety profile, but further studies are necessary to confirm these findings across different models .

科学的研究の応用

Medicinal Chemistry

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its biological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates that it may modulate metabolic pathways relevant to cancer progression, demonstrating antiproliferative effects on various cancer cell lines.

Agricultural Chemistry

The compound is also explored for its applications in agriculture:

- Herbicide Development : Due to its unique chemical structure, it is being evaluated for efficacy against specific weed species.

- Pesticidal Activity : Preliminary studies suggest potential insecticidal properties, warranting further investigations.

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Reduced cell viability in cancer lines | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Antifungal | Efficacy against common fungal pathogens |

Case Study 1: Anti-inflammatory Mechanism

A study investigated the mechanism by which this compound inhibits NF-kB signaling pathways in macrophages, leading to reduced production of TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions.

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating significant antiproliferative activity. Further molecular docking studies revealed strong binding affinities to key oncogenic targets.

化学反応の分析

Oxidation Reactions

The carboxylic acid moiety can undergo further oxidation under controlled conditions. While the -COOH group is typically stable, adjacent functional groups may participate:

-

Side-chain oxidation : The ethyl group at position 1 can be oxidized to a ketone or carboxylic acid derivative using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media.

-

Trifluoromethyl stability : The -CF₃ group remains inert under most oxidative conditions due to the strong C-F bonds.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or aldehydes:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Carboxylic acid → Alcohol | LiAlH₄ | Anhydrous THF, 0°C → RT | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-methanol |

| Carboxylic acid → Aldehyde | DIBAL-H | Toluene, -78°C | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |

Reduction selectivity depends on the reducing agent and temperature, with DIBAL-H preferentially yielding aldehydes.

Esterification and Amidation

The carboxylic acid readily forms esters and amides, expanding its utility in drug design:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) or via acyl chloride intermediates (SOCl₂).

-

Amidation : Couples with amines using carbodiimide reagents (EDC/HOBt) to produce pyrazole-4-carboxamides.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

This reaction generates 1-ethyl-5-(trifluoromethyl)-1H-pyrazole, a precursor for further functionalization.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at position 3 due to electron-withdrawing effects of -CF₃ and -COOH:

| Electrophile | Reagent | Product |

|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄ | 3-Nitro-1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Sulfur trioxide | SO₃/H₂SO₄ | 3-Sulfo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

Meta-directing effects of -CF₃ and -COOH dominate, favoring substitution at position 3 .

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes through the pyrazole nitrogen and carboxylate oxygen:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (N,O) | Catalytic oxidation reactions |

| Fe(III) | Tridentate (N,O,O) | Magnetic materials |

These complexes exhibit catalytic activity in oxidation and C-C coupling reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with trifluoromethyl-containing reagents, followed by hydrolysis. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives forms the pyrazole ring, followed by hydrolysis under basic conditions to yield the carboxylic acid . Purification involves recrystallization or column chromatography, with characterization via IR, ¹H-NMR, and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

- Methodology : Structural elucidation combines spectral and crystallographic techniques:

- Spectral Analysis : IR identifies carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups. ¹H-NMR confirms ethyl and pyrazole ring protons. Mass spectrometry determines molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and packing motifs. For example, SHELXL refines high-resolution data to validate molecular geometry .

Q. What biological activities are commonly evaluated for this compound?

- Methodology : Biological screening includes:

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models to measure inhibition of inflammation .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do regioselectivity challenges in pyrazole synthesis impact the yield of the target compound?

- Methodology : Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and substituent effects. For example, electron-withdrawing groups like -CF₃ favor substitution at the 5-position. Conflicting results may arise from competing pathways (e.g., kinetic vs. thermodynamic control), requiring DFT calculations to predict regioselectivity .

Q. What contradictions exist in crystallographic data for trifluoromethyl-substituted pyrazoles, and how are they resolved?

- Methodology : Discrepancies in bond lengths (e.g., C-F vs. C-C) or torsion angles may arise from twinning or disorder in crystals. Resolution strategies include:

- High-Resolution Data : Collecting data at synchrotron sources (e.g., λ = 0.7 Å) to improve accuracy.

- Refinement Tools : Using SHELXL’s TWIN and BASF commands to model twinned structures .

Q. What computational methods are used to predict the compound’s reactivity in drug design?

- Methodology :

- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or kinases.

- ADMET Prediction : SwissADME or pkCSM models pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How do solvent effects influence the compound’s stability during storage?

- Methodology : Stability is assessed via:

- Accelerated Degradation Studies : HPLC monitors degradation products in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under UV light or heat.

- NMR Stability Assays : ¹⁹F-NMR tracks -CF₃ group integrity over time .

Q. Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across studies?

- Methodology :

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed cell lines, incubation times).

- Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent choice, impurity levels) .

Q. Why do synthetic yields vary between labs for the same protocol?

- Methodology : Factors include:

- Reagent Purity : LC-MS monitors starting material quality.

- Moisture Sensitivity : Schlenk-line techniques prevent hydrolysis of intermediates.

- Catalyst Activity : ICP-OES verifies Pd(PPh₃)₄ purity in cross-coupling steps .

Q. Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| ¹H-NMR | δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.25 (q, J=7.1 Hz, CH₂CH₃) | |

| ¹⁹F-NMR | δ -62.5 (s, CF₃) | |

| IR (cm⁻¹) | 1705 (C=O), 1280 (C-F) |

Table 2 : Comparison of Synthetic Yields Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 80 | Pd(PPh₃)₄ | 72 | |

| THF | 60 | CuI | 58 |

特性

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-5(7(8,9)10)4(3-11-12)6(13)14/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJYUDXJXUVNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801195254 | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-80-1 | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。